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Compound of Interest

Compound Name: 2,5-Dinitroaniline

Cat. No.: B181689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dinitroaniline and its derivatives are crucial intermediates in the synthesis of a wide range of

commercially important compounds, including dyes, pesticides, and pharmaceuticals. There

are six structural isomers of dinitroaniline, each with the chemical formula C₆H₅N₃O₄, differing

only in the substitution pattern of the amino and two nitro groups on the benzene ring.[1]

Accurate identification and differentiation of these isomers are critical for quality control,

reaction monitoring, and regulatory compliance. This guide provides a comparative analysis of

the six dinitroaniline isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitroaniline—using four key

spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic

Resonance (NMR), and Mass Spectrometry (MS). The presented data is intended to serve as a

valuable reference for the structural elucidation of these compounds.

Data Presentation
The following tables summarize the key spectroscopic data for the dinitroaniline isomers. Due

to the variability in experimental conditions, these values should be used as a guide for

comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The position of the maximum absorption wavelength (λmax) is sensitive to the conjugation and

the electronic environment of the chromophores.
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Isomer λmax (nm) Solvent

2,3-Dinitroaniline Data not readily available -

2,4-Dinitroaniline 257, 335 Acetic Acid[2]

2,5-Dinitroaniline Data not readily available -

2,6-Dinitroaniline ~415 Acetonitrile[1]

3,4-Dinitroaniline Data not readily available -

3,5-Dinitroaniline ~345 Acetonitrile[1]

Note: The electronic spectra of dinitroanilines can be complex, with multiple bands arising from

both locally excited and charge-transfer transitions.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The key vibrational frequencies for dinitroanilines are associated with the N-H stretches of the

amino group and the symmetric and asymmetric stretches of the nitro groups.

Isomer
N-H Stretching
(cm⁻¹)

Asymmetric NO₂
Stretching (cm⁻¹)

Symmetric NO₂
Stretching (cm⁻¹)

2,3-Dinitroaniline
Data not readily

available

Data not readily

available

Data not readily

available

2,4-Dinitroaniline ~3300-3500 ~1500-1550 ~1300-1350

2,5-Dinitroaniline
Data not readily

available

Data not readily

available

Data not readily

available

2,6-Dinitroaniline ~3300-3500 ~1500-1550 ~1300-1350

3,4-Dinitroaniline
Data not readily

available

Data not readily

available

Data not readily

available

3,5-Dinitroaniline ~3300-3500 ~1500-1550 ~1300-1350
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Note: The exact positions of the absorption bands can be influenced by hydrogen bonding and

the physical state of the sample (solid or solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen atoms in a molecule. The chemical shifts (δ) of the aromatic protons are highly

dependent on the positions of the electron-withdrawing nitro groups and the electron-donating

amino group.

Isomer
Aromatic Proton Chemical
Shifts (δ, ppm)

Solvent

2,3-Dinitroaniline Data not readily available -

2,4-Dinitroaniline 8.77, 8.14, 7.12 DMSO-d₆

2,5-Dinitroaniline Data not readily available -

2,6-Dinitroaniline 8.25 (d), 6.95 (t) DMSO-d₆[3]

3,4-Dinitroaniline Data not readily available -

3,5-Dinitroaniline 8.05 (d), 7.75 (t) DMSO-d₆[4]

Note: The chemical shifts and coupling constants of the aromatic protons provide a unique

fingerprint for each isomer.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular

ion and its fragments. All dinitroaniline isomers have the same molecular weight (183.12 g/mol

).[5][6] However, their fragmentation patterns can differ, aiding in their differentiation.
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Isomer Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

2,3-Dinitroaniline 183 Data not readily available

2,4-Dinitroaniline 183 153, 137, 107, 91, 79, 63

2,5-Dinitroaniline 183 Data not readily available

2,6-Dinitroaniline 183 153, 137, 123, 107, 91, 79

3,4-Dinitroaniline 183 Data not readily available

3,5-Dinitroaniline 183 153, 137, 107, 91, 79, 63

Note: Common fragmentation pathways for nitroaromatic compounds include the loss of NO,

NO₂, and HNO₂.

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above.

1. UV-Vis Spectroscopy

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

Sample Preparation: Solutions of the dinitroaniline isomers are prepared in a suitable UV-

transparent solvent, such as ethanol or acetonitrile, at a concentration of approximately 10⁻⁵

M.

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-600

nm. The solvent is used as a blank for baseline correction.

2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated

Total Reflectance (ATR) accessory. For KBr pellets, a small amount of the sample is ground

with dry KBr and pressed into a thin transparent disk.
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Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹. An

appropriate number of scans are co-added to obtain a spectrum with a good signal-to-noise

ratio.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS)

is added as an internal standard (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For

¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width

is typically set from 0 to 200 ppm with proton decoupling.

4. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

a liquid chromatograph (LC-MS) for sample introduction and separation.

Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent. For

LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.

Data Acquisition: Electron ionization (EI) is a common ionization technique for GC-MS, while

electrospray ionization (ESI) is often used for LC-MS. The mass spectrum is recorded over a

suitable m/z range (e.g., 50-300 amu).
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Caption: Workflow for Spectroscopic Analysis of Dinitroaniline Isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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